molecular formula C14H19NO3 B11864682 Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate

Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate

Cat. No.: B11864682
M. Wt: 249.30 g/mol
InChI Key: ZHXLOIFOIBKPHM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate is an organic compound with the molecular formula C14H19NO3. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a suitable phenol derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with tert-butyl azetidine-1-carboxylate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol derivative .

Scientific Research Applications

Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The azetidine ring can also interact with biological molecules, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological molecules are required .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-11(9-15)10-5-4-6-12(16)7-10/h4-7,11,16H,8-9H2,1-3H3

InChI Key

ZHXLOIFOIBKPHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=CC=C2)O

Origin of Product

United States

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